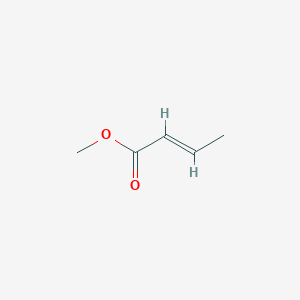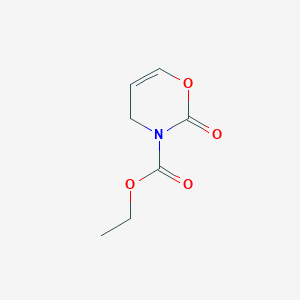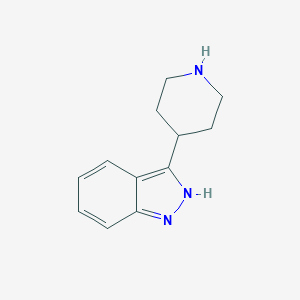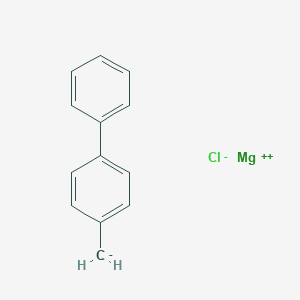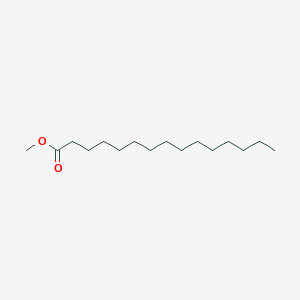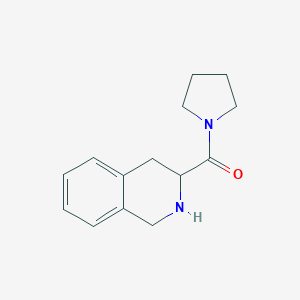![molecular formula C9H11NO3 B153938 Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate CAS No. 131169-38-5](/img/structure/B153938.png)
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate, also known as EDFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. EDFP is a heterocyclic compound that contains a furan ring and a pyrrole ring.
Aplicaciones Científicas De Investigación
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been extensively studied for its potential applications in various fields. In medicine, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could be used as a template for the development of new drugs for the treatment of various diseases.
In agriculture, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to have herbicidal and insecticidal properties. It has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could be used as a natural pesticide to control pests and weeds in crops.
Mecanismo De Acción
The mechanism of action of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is not fully understood. However, it has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could exert its biological activities by interacting with specific receptors or enzymes in cells. For example, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can reduce inflammation and pain in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has also been shown to have low toxicity, which makes it a promising candidate for drug development.
However, one of the limitations of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate.
Direcciones Futuras
There are several future directions for the research on Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate. One direction is to further investigate the mechanism of action of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate and its potential targets in cells. Another direction is to explore the potential applications of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate in the development of new drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate in animal and human trials. Finally, the development of new synthesis methods for Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could lead to improved yields and more efficient production.
Métodos De Síntesis
The synthesis of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate involves the reaction of 5-aminofuran-2-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The reaction proceeds via a cyclization process, which results in the formation of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate. The yield of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Propiedades
Número CAS |
131169-38-5 |
|---|---|
Nombre del producto |
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate |
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)10-5-7-3-4-13-8(7)6-10/h3-4H,2,5-6H2,1H3 |
Clave InChI |
DEWWWQDZJOQUGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC2=C(C1)OC=C2 |
SMILES canónico |
CCOC(=O)N1CC2=C(C1)OC=C2 |
Sinónimos |
5H-Furo[2,3-c]pyrrole-5-carboxylic acid, 4,6-dihydro-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



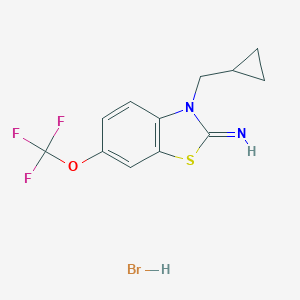

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)

